molecular formula C25H25NO2 B2357599 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850907-71-0

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2357599
CAS No.: 850907-71-0
M. Wt: 371.48
InChI Key: OPDJVCYGYHJEPI-UHFFFAOYSA-N
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Description

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methylbenzyl groups and an oxy group attached to a dihydroisoquinoline core

Scientific Research Applications

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its use in pharmaceuticals or agrochemicals, given the wide use of isoquinolines in these areas .

Preparation Methods

The synthesis of 5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves several steps, typically starting with the preparation of the dihydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring system. The introduction of the methylbenzyl groups can be achieved through Friedel-Crafts alkylation, where benzyl chloride derivatives react with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride. The oxy group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.

Chemical Reactions Analysis

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as halides or alkoxides replace the existing groups.

    Hydrolysis: The oxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol or phenol.

Comparison with Similar Compounds

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can be compared with other similar compounds, such as:

    2-methylbenzyl chloride: A simpler compound with a single methylbenzyl group, used as a building block in organic synthesis.

    4-methylbenzyl alcohol: Contains a hydroxyl group instead of an oxy group, used in the synthesis of various organic compounds.

    Isoquinoline derivatives: A broad class of compounds with similar core structures but different substituents, used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in scientific research.

Properties

IUPAC Name

5-[(4-methylphenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-18-10-12-20(13-11-18)17-28-24-9-5-8-23-22(24)14-15-26(25(23)27)16-21-7-4-3-6-19(21)2/h3-13H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJVCYGYHJEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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